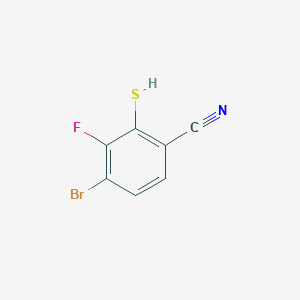
4-Bromo-3-fluoro-2-sulphanylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoro-2-sulphanylbenzonitrile is an organic compound with the molecular formula C7H3BrFN2S It is a derivative of benzonitrile, featuring bromine, fluorine, and sulphanyl (thiol) functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile typically involves multi-step reactions. One common method starts with the bromination of 3-fluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the sulphanyl group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 4-Bromo-3-fluoro-2-sulphanylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulphanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to thiols.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the sulphanyl group.
Major Products:
Substituted Derivatives: Depending on the nucleophiles used in substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
科学的研究の応用
4-Bromo-3-fluoro-2-sulphanylbenzonitrile has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of antimutagenic drugs and other therapeutic agents.
Industry: Used in the preparation of materials with specific electronic or optical properties.
作用機序
The exact mechanism of action for 4-Bromo-3-fluoro-2-sulphanylbenzonitrile in biological systems is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The sulphanyl group may play a crucial role in these interactions, potentially through the formation of disulfide bonds or other covalent modifications.
類似化合物との比較
3-Bromo-4-fluorobenzonitrile: Similar structure but lacks the sulphanyl group.
4-Bromo-2-fluorobenzonitrile: Another similar compound with different positioning of the fluorine atom.
4-Bromo-3-fluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulphanyl group.
Uniqueness: 4-Bromo-3-fluoro-2-sulphanylbenzonitrile is unique due to the presence of the sulphanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds.
特性
分子式 |
C7H3BrFNS |
|---|---|
分子量 |
232.07 g/mol |
IUPAC名 |
4-bromo-3-fluoro-2-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H3BrFNS/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H |
InChIキー |
BUQTULQICLEVHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C#N)S)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
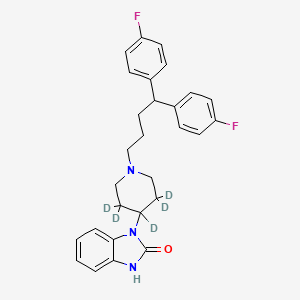
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
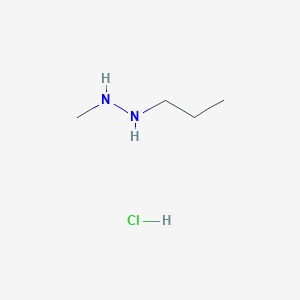
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
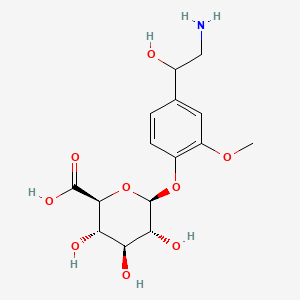
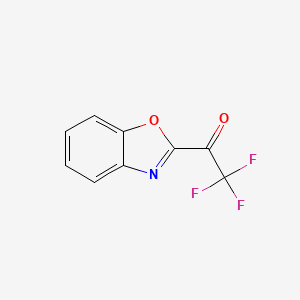
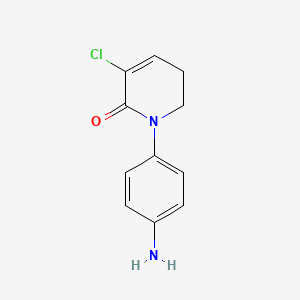
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)
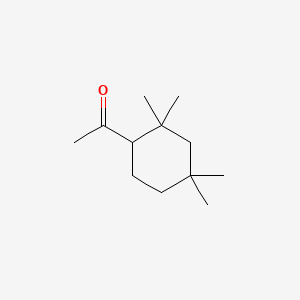
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
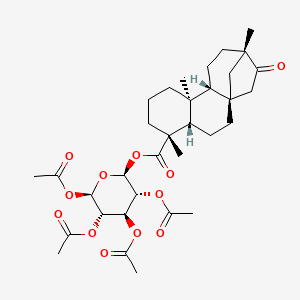
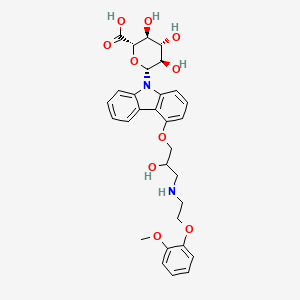
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
